
Piperazine, 1-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-methyl-2-butenyl)- is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 3-methyl-but-2-enyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: Piperazine, 1-(3-methyl-2-butenyl)- can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with 3-methyl-but-2-enyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon-halogen bond of the 3-methyl-but-2-enyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of Piperazine, 1-(3-methyl-2-butenyl)- often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: Piperazine, 1-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methyl-but-2-enyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of Piperazine, 1-(3-methyl-2-butenyl)-.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Piperazine, 1-(3-methyl-2-butenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of Piperazine, 1-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.
類似化合物との比較
1-(3-Methyl-but-2-enyl)-piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(3-Methyl-but-2-enyl)-morpholine: Contains a morpholine ring instead of a piperazine ring.
1-(3-Methyl-but-2-enyl)-pyrrolidine: Features a pyrrolidine ring instead of a piperazine ring.
Uniqueness: Piperazine, 1-(3-methyl-2-butenyl)- is unique due to its specific ring structure and the presence of the 3-methyl-but-2-enyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
69541-13-5 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC名 |
1-(3-methylbut-2-enyl)piperazine |
InChI |
InChI=1S/C9H18N2/c1-9(2)3-6-11-7-4-10-5-8-11/h3,10H,4-8H2,1-2H3 |
InChIキー |
PMDANHXSGXGFND-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN1CCNCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)phenyl]benzamide](/img/structure/B8700309.png)












![Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)-](/img/structure/B8700404.png)
